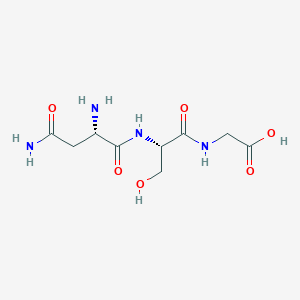
L-Asparaginyl-L-serylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparaginyl-L-serylglycine is a tripeptide composed of three amino acids: L-asparagine, L-serine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique combination of these amino acids imparts specific properties to the tripeptide, making it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (L-serine and L-asparagine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the tripeptide. The use of high-purity reagents and optimized reaction conditions ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
L-Asparaginyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, potentially altering the peptide’s properties.
Reduction: Reduction reactions can target the amide bonds within the peptide, leading to the formation of free amino acids.
Substitution: The amino groups in the peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide, while reduction can result in the cleavage of amide bonds and the release of free amino acids.
科学研究应用
L-Asparaginyl-L-serylglycine has several applications in scientific research:
Chemistry: The tripeptide can be used as a model compound to study peptide synthesis and modification reactions.
Biology: It serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and specificity.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of cancer treatment and immune modulation.
Industry: this compound is used in the development of peptide-based materials and as a component in biochemical assays.
作用机制
The mechanism by which L-Asparaginyl-L-serylglycine exerts its effects depends on its interaction with specific molecular targets. For example, as a substrate for enzymes, the tripeptide can undergo hydrolysis, leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways, influencing cellular functions. Additionally, the tripeptide’s structure allows it to interact with receptors and other proteins, potentially modulating their activity.
相似化合物的比较
L-Asparaginyl-L-serylglycine can be compared to other tripeptides, such as:
L-Asparaginyl-L-seryl-L-alanine: Similar in structure but with an alanine residue instead of glycine, which may affect its biochemical properties.
L-Asparaginyl-L-seryl-L-valine: Contains a valine residue, introducing hydrophobic interactions that can influence its behavior in biological systems.
L-Asparaginyl-L-seryl-L-leucine: The leucine residue adds bulk and hydrophobicity, potentially altering the tripeptide’s solubility and interactions.
属性
CAS 编号 |
45233-81-6 |
|---|---|
分子式 |
C9H16N4O6 |
分子量 |
276.25 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O6/c10-4(1-6(11)15)8(18)13-5(3-14)9(19)12-2-7(16)17/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,19)(H,13,18)(H,16,17)/t4-,5-/m0/s1 |
InChI 键 |
HPBNLFLSSQDFQW-WHFBIAKZSA-N |
手性 SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N)C(=O)N |
规范 SMILES |
C(C(C(=O)NC(CO)C(=O)NCC(=O)O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


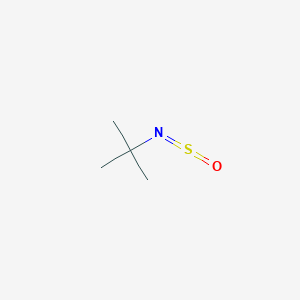


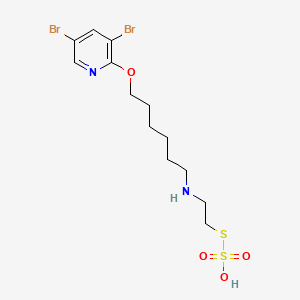


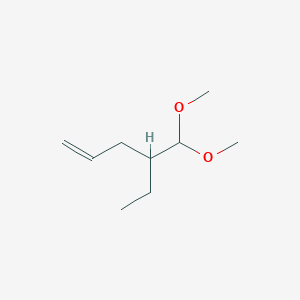
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
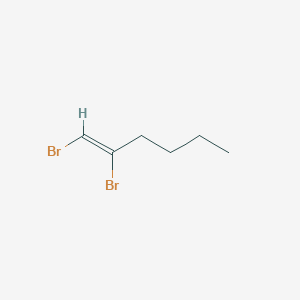


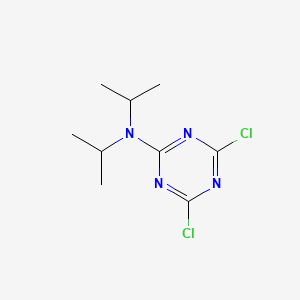

![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
